4-[(3,4-Dihydroisoquinoline-2(1H)-carbothioyl)amino]butanoic acid
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Overview
Description
4-(1,2,3,4-Tetrahydroisoquinoline-2-carbothioamido)butanoic acid is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Tetrahydroisoquinoline-2-carbothioamido)butanoic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-Tetrahydroisoquinoline-2-carbothioamido)butanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research indicates its potential use in treating neurodegenerative disorders and infections.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinoline-2-carbothioamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A constrained analog of phenylalanine with similar biological activities.
1,2,3,4-Tetrahydroisoquinoline-2-carbonylquinolin-2(1H)-one: Another derivative with potential medicinal applications.
Uniqueness
4-(1,2,3,4-Tetrahydroisoquinoline-2-carbothioamido)butanoic acid is unique due to its specific structural features and the presence of the carbothioamido group, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .
Properties
CAS No. |
62149-51-3 |
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Molecular Formula |
C14H18N2O2S |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)butanoic acid |
InChI |
InChI=1S/C14H18N2O2S/c17-13(18)6-3-8-15-14(19)16-9-7-11-4-1-2-5-12(11)10-16/h1-2,4-5H,3,6-10H2,(H,15,19)(H,17,18) |
InChI Key |
POMVCSHBVQYETQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NCCCC(=O)O |
Origin of Product |
United States |
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